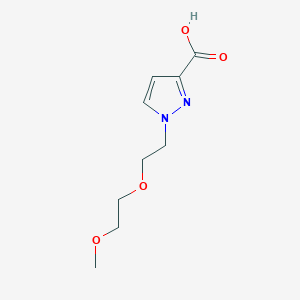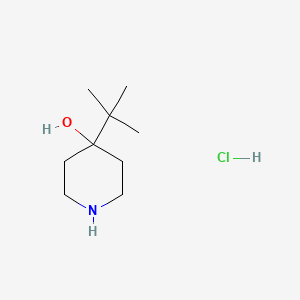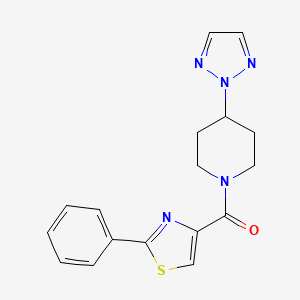
1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrazole and carboxylic acid, with a methoxyethoxyethyl group attached . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The methoxyethoxyethyl group is a type of ether group, which are characterized by an oxygen atom connected to two alkyl or aryl groups .
Synthesis Analysis
The synthesis of similar compounds typically involves several steps, including the formation of the pyrazole ring, the introduction of the carboxylic acid group, and the attachment of the methoxyethoxyethyl group . The exact synthesis process would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of similar compounds consists of a pyrazole ring, a carboxylic acid group, and a methoxyethoxyethyl group . The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific compound and the conditions under which the reactions occur . These reactions could involve changes to the pyrazole ring, the carboxylic acid group, or the methoxyethoxyethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary depending on their specific structure . These properties could include the compound’s density, boiling point, and refractive index .科学的研究の応用
Synthesis and Characterization
Synthetic Approaches and Derivatives : The synthesis and characterization of pyrazole derivatives have been extensively studied. For instance, Kasımoğulları and Arslan (2010) synthesized a range of substituted pyrazole dicarboxylic acid derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid. These compounds were characterized by 1H NMR, 13C NMR, Mass, FTIR, and elemental analysis, indicating the versatility of pyrazole compounds in chemical synthesis R. Kasımoğulları & B. S. Arslan, 2010.
Advanced Characterization Techniques : X-ray powder diffraction data for pyrazole derivatives, like the study by Wang et al. (2017), provide crucial information on the crystal structure of these compounds, which is essential for understanding their chemical properties and potential applications Qing Wang, Zili Suo, Yong Zhang, Quan Hou, Hui Li, 2017.
Potential Applications
Electrochemiluminescence (ECL) : Feng et al. (2016) demonstrated that pyrazolecarboxylic metal organic frameworks exhibit highly intense electrochemiluminescence (ECL) in solution, highlighting their potential in creating efficient ECL-based sensors and devices C. Feng, Yu-heng Ma, Duo Zhang, Xue-Jing Li, Hong Zhao, 2016.
Optical Nonlinearity : Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and evaluated their optical nonlinearity using the z-scan technique. They found that some derivatives exhibit significant nonlinear optical properties, making them potential candidates for optical limiting applications B. Chandrakantha, A. Isloor, K. Sridharan, R. Philip, P. Shetty, M. Padaki, 2013.
Cytotoxicity and Anticancer Potential : Nagarapu et al. (2010) synthesized 1-(3'-(9H-carbazol-4-yloxy)-2'-hydroxypropyl)-3-aryl-1H-pyrazole-5-carboxylic acid derivatives and evaluated their cytotoxicity against cancer cells. Their study revealed that several compounds exhibit the ability to suppress tumor cell growth, indicating the therapeutic potential of pyrazole derivatives in cancer treatment L. Nagarapu, Hanmant Gaikwad, Kartheeka Sarikonda, Jhansi Mateti, Rajashaker Bantu, P. S. Raghu, Krishna Madhuri Manda, Shasi Vardhan Kalvendi, 2010.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[2-(2-methoxyethoxy)ethyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-14-6-7-15-5-4-11-3-2-8(10-11)9(12)13/h2-3H,4-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKKSEPPCANWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCN1C=CC(=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2810328.png)
![1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine](/img/structure/B2810330.png)

![3-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2810332.png)

![(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B2810335.png)

![2-[4-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2810337.png)
![1-[(3-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2810338.png)


![N-(2-cyano-3-methylbutan-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B2810345.png)

